Rhodanine, 3-phenethyl-

Vue d'ensemble

Description

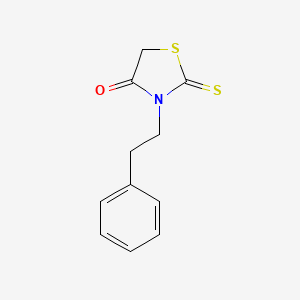

Rhodanine, 3-phenethyl- is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon. Rhodanine derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Rhodanine, 3-phenethyl- can be synthesized through various methods. One common approach involves the reaction of carbon disulfide with primary amines and acetylenic esters under neutral conditions. This green and efficient method yields rhodanine derivatives with high purity . Another method involves a tandem aldol condensation-thia-Michael addition process in an aqueous diethylamine medium, which is simple, economical, and environmentally friendly .

Industrial Production Methods

Industrial production of rhodanine derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, ultrasonic irradiation, and the use of solid catalysts like mesoporous materials and magnetic nanoparticles are commonly used to enhance reaction efficiency and yield .

Analyse Des Réactions Chimiques

Substitution Reactions at the C-5 Position

The active methylene group at C-5 enables nucleophilic substitution and condensation reactions, forming derivatives with enhanced biological activity.

2.1. Knoevenagel Condensation

3-Phenethylrhodanine undergoes Knoevenagel condensation with aldehydes to yield 5-alkylidene derivatives. This reaction is catalyzed by bases such as tetramethylpiperidine (TMP) or morpholine.

Example Reaction:

3-Phenethylrhodanine + Indole-3-aldehyde → 5-(Indol-3-ylmethylene)-3-phenethylrhodanine

Conditions: Ethanol, TMP, reflux for 3–4 hours .

Table 1: Knoevenagel Condensation Products

| Aldehyde Component | Product Yield (%) | Biological Activity (IC₅₀) | Source |

|---|---|---|---|

| Indole-3-aldehyde | 78 | Antiviral activity | |

| 4-Fluorobenzaldehyde | 82 | Anticancer (MCF-7: 14.4 µM) | |

| Cinnamaldehyde | 70 | Tubulin inhibition |

Oxidation and Reduction Reactions

The rhodanine core undergoes redox transformations, altering its electronic properties and bioactivity.

3.1. Oxidation to Sulfoxides/Sulfones

Controlled oxidation converts the thioamide group into sulfoxides or sulfones.

Reagents:

-

Sulfoxide formation: Hydrogen peroxide (H₂O₂) in acetic acid .

-

Sulfone formation: m-Chloroperbenzoic acid (mCPBA) in dichloromethane .

Impact: Sulfone derivatives show enhanced enzyme inhibition (e.g., xanthine oxidase IC₅₀ = 1.7 µM) .

3.2. Reduction to Thiazolidinones

Reduction of the thioxo group yields thiazolidin-4-one derivatives.

Reagents: Sodium borohydride (NaBH₄) in methanol .

Application: Reduced derivatives exhibit modulated cytotoxicity (e.g., IC₅₀ = 20.3 µM in A549 cells) .

Nucleophilic Substitution

The sulfur atom in the thioxo group participates in nucleophilic substitutions, forming sulfides or disulfides.

Example Reaction:

3-Phenethylrhodanine + Thiophenol → 5-(Phenylthio)-3-phenethylrhodanine

Conditions: Ethanol, room temperature, 12 hours .

Multicomponent Reactions (MCRs)

3-Phenethylrhodanine serves as a substrate in one-pot MCRs for synthesizing complex heterocycles.

5.1. Passerini Reaction

In the presence of TMG-SiO₂ nanoparticles, it reacts with isocyanides and aldehydes to form α-acyloxy amides .

Example:

3-Phenethylrhodanine + 4-Chlorobenzaldehyde + tert-Butyl Isocyanide → α-Acyloxy Amide

Yield: 81% under optimized conditions (THF, 70°C) .

Table 2: Passerini Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TMG-SiO₂ NPs | THF | 70 | 81 |

| SiO₂ NPs | THF | 70 | 12 |

| DABCO | CH₂Cl₂ | 40 | 18 |

Stability and Degradation

3-Phenethylrhodanine is stable under standard conditions but degrades under extreme pH or heat:

Applications De Recherche Scientifique

Anticancer Applications

Mechanism of Action

Rhodanine derivatives have been extensively studied for their anticancer properties. They induce apoptosis in cancer cells through modulation of key signaling proteins and inhibition of specific phosphatases like PRL-3. The structure-activity relationship indicates that modifications at positions 3 and 5 of the rhodanine ring significantly affect biological activity, allowing for the design of more potent anticancer agents .

Case Studies

- 3-α-carboxyethyl Rhodanine : This compound exhibited potent anticancer activity against HeLa cells with an IC50 value of 200 µg/mL. Its selective toxicity towards cancer cells over normal fibroblasts highlights its potential as a therapeutic agent .

- 5-Substituted Derivatives : A study reported a series of 5-benzylidene rhodanine derivatives that demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). Compound D6 showed an IC50 value of 1.2–8.7 µM across multiple cancer types, indicating strong antitumor potential .

Antimicrobial Applications

Rhodanine derivatives also show promise as antimicrobial agents. They have been synthesized and tested against a range of bacterial and fungal pathogens.

Synthesis and Activity

A recent study focused on synthesizing 5-benzylidene substituted rhodanines, which were evaluated for their antimicrobial activity using microdilution methods. Notably:

- Compound D6 exhibited antifungal activity against Candida tropicalis with a minimum inhibitory concentration (MIC) of 16 µg/mL.

- Other compounds demonstrated varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of efficacy .

Cosmetic Formulations

The cosmetic industry has begun to explore the use of rhodanine derivatives due to their beneficial properties in skin care formulations.

Formulation Insights

Rhodanine-based compounds are being investigated for their potential as skin conditioning agents and stabilizers in cosmetic products. Their ability to enhance skin hydration and provide antimicrobial properties makes them suitable candidates for inclusion in topical formulations .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Anticancer | Induction of apoptosis, inhibition of PRL-3 | 3-α-carboxyethyl rhodanine: IC50 = 200 µg/mL against HeLa cells |

| 5-benzylidene derivatives: IC50 = 1.2–8.7 µM across various cancers | ||

| Antimicrobial | Treatment against bacterial and fungal infections | Compound D6: MIC = 16 µg/mL against Candida tropicalis |

| Good antibacterial activity against Staphylococcus aureus | ||

| Cosmetic Formulations | Skin conditioning, stabilization | Potential as effective moisturizing agents in topical products |

Mécanisme D'action

The mechanism of action of rhodanine, 3-phenethyl- involves its interaction with various molecular targets and pathways. For example, rhodanine derivatives can inhibit carbonic anhydrase enzymes, which play a crucial role in maintaining pH homeostasis in cells . The inhibition of these enzymes can disrupt cellular processes, leading to the selective killing of cancer cells. Additionally, rhodanine derivatives can interact with bacterial and viral proteins, inhibiting their function and preventing the spread of infections .

Comparaison Avec Des Composés Similaires

Rhodanine, 3-phenethyl- can be compared with other similar compounds, such as:

Thiazolidinones: These compounds share a similar thiazole nucleus but differ in their substituents.

Benzothiazoles: While benzothiazoles also contain a thiazole ring, they lack the carbonyl and thioxo groups present in rhodanine derivatives.

Thiazoles: Thiazoles are simpler heterocyclic compounds that lack the additional functional groups found in rhodanine derivatives.

Activité Biologique

Rhodanine, 3-phenethyl- (also known as 3-Phenethylrhodanine) is a derivative of rhodanine, characterized by its five-membered heterocyclic structure containing sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of Rhodanine, 3-phenethyl-, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

The primary mode of action for Rhodanine, 3-phenethyl- involves its interaction with various kinases. Through inhibition of these kinases, the compound affects several cellular signaling pathways, leading to alterations in gene expression and cellular metabolism. Notably, it has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes.

Target Enzymes

Rhodanine, 3-phenethyl- specifically interacts with human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII), demonstrating significant enzyme inhibition. This interaction is critical in various physiological processes, including pH regulation and ion transport.

Rhodanine, 3-phenethyl- exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase, influencing metabolic pathways.

- Cellular Effects : It affects cell signaling pathways and gene expression, particularly in cancer cells where it can induce apoptosis.

- Stability : Under standard laboratory conditions, Rhodanine, 3-phenethyl- shows good stability; however, degradation can occur under extreme pH or temperature conditions.

Research Findings

Recent studies have highlighted the potential applications of Rhodanine, 3-phenethyl- in treating various diseases. Below are key findings from notable research:

Case Studies

- Cancer Treatment : Research indicates that Rhodanine, 3-phenethyl- has promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction.

- Enzyme Inhibition : A study reported that derivatives of rhodanine exhibited inhibitory activities against xanthine oxidase, a target for drugs used in treating hyperuricemia and gout. The synthesized compounds showed low micromolar inhibitory concentrations .

- Molecular Docking Studies : Molecular docking studies have elucidated the binding modes of Rhodanine derivatives at the active sites of target enzymes like xanthine oxidase, providing insights into their inhibitory mechanisms .

Dosage Effects

The biological activity of Rhodanine, 3-phenethyl- varies with dosage levels in animal models. At lower doses, it effectively inhibits enzyme activity without significant toxicity; however, higher doses may lead to adverse effects.

Transport and Distribution

Rhodanine, 3-phenethyl-'s cellular uptake occurs via passive diffusion or active transport mechanisms. Its distribution within tissues is influenced by interactions with transporters and binding proteins.

Summary Table of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Rhodanine | Basic structure without substituents | Antimicrobial and anticancer |

| 5-Benzylidene-rhodanine | Benzylidene group at position 5 | Stronger anticancer activity |

| 3-(S)-(1-phenylethyl)-rhodanine | Chiral center at position 3 | Enhanced cytotoxicity |

| Rhodanine, 3-phenethyl- | Phenethyl substituent | Significant anticancer activity |

Propriétés

IUPAC Name |

3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c13-10-8-15-11(14)12(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNFNTKJZYOOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192137 | |

| Record name | Rhodanine, 3-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3889-20-1 | |

| Record name | 3-Phenethyl-2-thioxothiazolidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3889-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 3-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003889201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, 3-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What analytical methods are used to determine the purity of 3-Phenethylrhodanine?

A: Two primary analytical methods have been explored for determining the purity of 3-Phenethylrhodanine as a drug substance: spectrophotometry and high-performance liquid chromatography (HPLC) [, ]. These methods provide complementary approaches to assess the quality and purity of the compound.

Q2: Why are both spectrophotometric and chromatographic methods being compared for 3-Phenethylrhodanine analysis?

A: The comparison between spectrophotometric and HPLC methods for 3-Phenethylrhodanine analysis is crucial for several reasons [, ]. Spectrophotometry offers simplicity and cost-effectiveness, while HPLC provides higher sensitivity and separation capability for potential impurities. This comparative approach aims to identify the most suitable method for routine quality control and assurance during drug development and manufacturing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.